- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Cas no 941685-39-8 (1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- )
941685-39-8 structure
Product Name:1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
CAS-Nr.:941685-39-8
MF:C23H32N6OSi
MW:436.625285148621
CID:2662086
PubChem ID:57477597
Update Time:2024-10-25
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazole-1-propanenitrile (ACI)
- 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- 3-Cyclopentyl-3-[4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]propanenitrile
- SCHEMBL100448
- WLZ3845
- racemic 3-cyclopentyl-3-{4-[7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl}propionitrile
- SCHEMBL13243688
- QHQSWYIJDFMBNE-UHFFFAOYSA-N
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-[7-[[2-(triMethylsilyl)ethoxy]Methyl]-7H-pyrrolo[2,3-d]pyriMidin-4-yl]-
- 3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
- SB18133
- (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- D77449
- 3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7h-pyrrolo[2,3-d]-pyrimidin-4-yl)-1h-pyrazol-1-yl]propanenitrile
- DB-151867
- CS-M2190
- Ruxolitinib Impurity 16
- (betaR)-beta-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazole-1-propanenitrile
- 941685-39-8
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
-
- MDL: MFCD26960983
- Inchi: 1S/C23H32N6OSi/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3
- InChI-Schlüssel: QHQSWYIJDFMBNE-UHFFFAOYSA-N
- Lächelt: N#CCC(C1CCCC1)N1C=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=N1
Berechnete Eigenschaften
- Genaue Masse: 436.24068620g/mol
- Monoisotopenmasse: 436.24068620g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 9
- Komplexität: 627
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 81.6Ų
Experimentelle Eigenschaften
- Dichte: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (3.0E-5 g/L) (25 ºC),
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331310-100mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 100mg |
$983 | 2021-08-18 | |
| Chemenu | CM331310-250mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 250mg |
$1404 | 2021-08-18 | |
| Chemenu | CM331310-1g |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 1g |
$3276 | 2021-08-18 | |
| Chemenu | CM331310-100mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 100mg |
$648 | 2024-07-19 | |
| Chemenu | CM331310-250mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 250mg |
$1080 | 2024-07-19 | |
| Chemenu | CM331310-1g |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 95%+ | 1g |
$2160 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059805-100mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 97% | 100mg |
¥6318.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059805-250mg |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 97% | 250mg |
¥10530.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059805-1g |
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
941685-39-8 | 97% | 1g |
¥16848.00 | 2024-04-24 |
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate Solvents: Acetonitrile ; rt; 12 h, rt → 65 °C; 65 °C → rt; 24 - 48 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, rt
Referenz
- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 25 - 30 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, rt
Referenz
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, rt
Referenz
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 6 - 7 h, 25 - 30 °C
Referenz
- Preparation method of lucotinib phosphate, China, , ,
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Raw materials
- 3-cyclopentylprop-2-enenitrile
- 2-Propenenitrile, 3-cyclopentyl-, (2Z)-
- (E)-3-cyclopentylprop-2-enenitrile
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Preparation Products
1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- Verwandte Literatur
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
941685-39-8 (1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- ) Verwandte Produkte
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